

2-Methylbutyl chloroformate chemical properties and structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutyl chloroformate

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An In-depth Technical Guide to **2-Methylbutyl Chloroformate**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-methylbutyl chloroformate**. The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

Chemical Properties and Structure

2-Methylbutyl chloroformate is a chemical compound with the molecular formula $C_6H_{11}ClO_2$. [1][2] It is also known by its IUPAC name, 2-methylbutyl carbonochloridate.[1] This compound is a colorless oil and serves as a versatile reagent in organic synthesis.[3]

The structural and key chemical data for **2-methylbutyl chloroformate** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	2-methylbutyl carbonochloridate	[1]
Synonyms	Carbonochloridic acid, 2-methylbutyl ester	[1]
CAS Number	20412-39-9	[2][4][5][6][7]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1][2]
Molecular Weight	150.60 g/mol	[1]
Appearance	Colorless Oil	[3]
SMILES String	CCC(C)COC(=O)Cl	[1]

Note: Experimental values for density, boiling point, and solubility are not readily available in published literature; the table provides established structural and basic physical information.

Chemical Structure Visualization

The two-dimensional chemical structure of **2-methylbutyl chloroformate** is depicted below. This visualization, generated using the DOT language, illustrates the connectivity of the atoms within the molecule.

2D structure of **2-Methylbutyl chloroformate**.

Experimental Protocols

2-Methylbutyl chloroformate is a valuable reagent in several key laboratory applications, primarily as a derivatizing agent for chromatography and as a coupling reagent in peptide synthesis. While specific, detailed protocols for **2-methylbutyl chloroformate** are not extensively published, the following sections provide generalized methodologies based on the known reactivity of similar alkyl chloroformates. These protocols are intended to serve as a starting point for methods development.

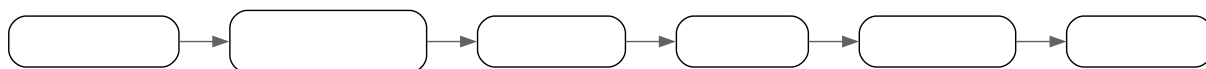
Derivatization of Amines for GC-MS Analysis

Alkyl chloroformates are widely used for the derivatization of polar compounds containing active hydrogens, such as amines, to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[4] The reaction involves the acylation of the amine with the chloroformate to form a stable carbamate derivative.

General Protocol (adapted from methods for other alkyl chloroformates):

- Sample Preparation: An aqueous solution of the amine-containing sample is prepared.
- Reaction Setup: To 1 mL of the sample in a vial, add an organic solvent (e.g., toluene) and a suitable base (e.g., pyridine or a mild aqueous base) to neutralize the HCl byproduct.
- Derivatization: Add an excess of **2-methylbutyl chloroformate** to the biphasic mixture.
- Reaction: Vigorously shake or vortex the mixture for several minutes at room temperature to facilitate the derivatization reaction at the interface of the two phases.
- Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
- Extraction: Carefully transfer the upper organic layer containing the derivatized amines to a clean vial.
- Drying and Analysis: Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate), and then inject an aliquot into the GC-MS system for analysis.

Below is a workflow diagram for the derivatization of amines using an alkyl chloroformate.



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Workflow for amine derivatization.

Peptide Synthesis via the Mixed Anhydride Method

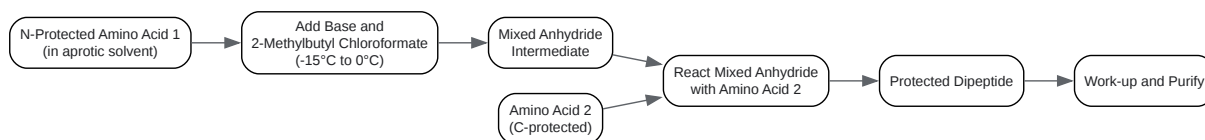
In peptide synthesis, chloroformates are used to activate the carboxylic acid of an N-protected amino acid, forming a mixed anhydride. This activated species then readily reacts with the

amino group of another amino acid to form a peptide bond.

General Protocol (adapted from methods for other alkyl chloroformates):

- Activation of the First Amino Acid:
 - Dissolve the N-protected amino acid in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to a low temperature (typically -15 °C to 0 °C).
 - Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to the solution.
 - Slowly add a stoichiometric amount of **2-methylbutyl chloroformate** and stir the reaction mixture for a short period (e.g., 1-5 minutes) to form the mixed anhydride.
- Coupling with the Second Amino Acid:
 - In a separate flask, prepare a solution of the second amino acid (with its carboxyl group protected, often as an ester) in a suitable solvent.
 - Add this solution to the freshly prepared mixed anhydride solution.
 - Allow the reaction to proceed at a low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.
- Work-up and Purification:
 - Quench the reaction and remove the solvent under reduced pressure.
 - The resulting dipeptide is then purified using standard techniques such as extraction, crystallization, or chromatography.

The following diagram illustrates the key steps in the mixed anhydride method for peptide bond formation.



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Peptide synthesis via mixed anhydride.

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- To cite this document: BenchChem. [2-Methylbutyl chloroformate chemical properties and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032058#2-methylbutyl-chloroformate-chemical-properties-and-structure]

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